5-(Cyclopropylmethoxy)-2-fluoropyridine: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry
5-(Cyclopropylmethoxy)-2-fluoropyridine: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry
By: Senior Application Scientist
As a Senior Application Scientist specializing in medicinal chemistry and radiotracer development, I frequently evaluate fluorinated heterocycles for their utility in rational drug design. Among these, 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS: 213765-91-4) stands out as a highly versatile and strategic building block[1],[2]. Originally conceptualized during the development of subnanomolar nicotinic acetylcholine receptor (nAChR) ligands[3], this compound exemplifies the strategic use of halogenation and cycloalkyl etherification to tune physicochemical properties, enhance metabolic stability, and enable late-stage radiolabeling for Positron Emission Tomography (PET) imaging[4].
This technical guide deconstructs the structural rationale of this molecule, details field-proven synthetic workflows, and provides mechanistic insights into its role in modern drug discovery.
Structural Rationale & Physicochemical Profiling
The molecular architecture of 5-(Cyclopropylmethoxy)-2-fluoropyridine is purposefully designed to balance lipophilicity, electronic distribution, and metabolic resistance. Every functional group serves a distinct pharmacological purpose:
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2-Fluoro Substituent: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, rendering it electron-deficient. This serves two critical purposes: it acts as a metabolic block against cytochrome P450-mediated oxidation at the 2-position, and it activates the ring for Nucleophilic Aromatic Substitution (SNAr), which is essential for late-stage [18F]-radiolabeling[5].
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5-Cyclopropylmethoxy Group: Compared to linear alkyl chains (like methoxy or ethoxy groups), the cyclopropyl ring provides rigid, lipophilic steric bulk. This enhances blood-brain barrier (BBB) penetrance while simultaneously increasing resistance to enzymatic ether cleavage (O-dealkylation) in vivo[3].
To summarize the quantitative advantages of this scaffold, the physicochemical properties are detailed in the table below:
| Property | Quantitative Value | Medicinal Chemistry Rationale |
| CAS Number | 213765-91-4 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C9H10FNO | - |
| Molecular Weight | 167.18 g/mol | Highly efficient fragment size; allows downstream elaboration without violating Lipinski’s Rule of 5[2]. |
| Topological Polar Surface Area | ~22.1 Ų | Exceptionally low tPSA, ideal for passive diffusion across the blood-brain barrier (ideal < 90 Ų). |
| LogP (Estimated) | 2.1 - 2.5 | Optimal lipophilicity window for central nervous system (CNS) targeting. |
| Hydrogen Bond Donors | 0 | Absence of donors minimizes the desolvation energy penalty during membrane permeation. |
| Hydrogen Bond Acceptors | 2 (N, O) | Provides essential interaction points for receptor binding (e.g., nAChR active sites)[3]. |
Synthetic Methodologies & Experimental Workflows
To synthesize 5-(Cyclopropylmethoxy)-2-fluoropyridine, two primary pathways are utilized depending on the end goal (e.g., bulk intermediate synthesis vs. radiolabeling). Below is the optimized, self-validating protocol for the bulk O-alkylation route .
Figure 1: Standard experimental workflow for the O-alkylation synthesis route.
Step-by-Step Methodology: O-Alkylation of 2-Fluoro-5-hydroxypyridine
Objective: Synthesize 5-(Cyclopropylmethoxy)-2-fluoropyridine via nucleophilic substitution.
Materials:
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2-Fluoro-5-hydroxypyridine (1.0 eq)
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Cyclopropylmethyl bromide (1.2 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure & Causality:
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Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-fluoro-5-hydroxypyridine in anhydrous DMF (0.2 M concentration).
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Causality: DMF is a polar aprotic solvent that poorly solvates the resulting phenoxide anion, maximizing its nucleophilicity for the subsequent SN2 attack.
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Deprotonation: Add K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenol (pKa ~8.5) without risking competitive nucleophilic attack (hydrolysis) on the 2-fluoro position, which frequently occurs if stronger bases like KOH or NaOH are used.
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Alkylation: Dropwise add cyclopropylmethyl bromide (1.2 eq). Heat the reaction mixture to 60 °C and stir for 4 hours.
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Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The starting material (Rf ~0.2, strongly UV active, stains with KMnO₄) must be completely consumed, replaced by a new, less polar spot (Rf ~0.6). If starting material persists, the system is not validated; add 0.2 eq of the bromide and continue heating.
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Workup: Cool the reaction to room temperature. Quench with distilled water (3x the volume of DMF) to precipitate inorganic salts and partition the product. Extract the aqueous layer with Ethyl Acetate (3x).
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Washing & Drying: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 10% EtOAc in Hexane) to yield the pure 5-(Cyclopropylmethoxy)-2-fluoropyridine.
Mechanistic Insights: SNAr Radiofluorination
When this scaffold is utilized in the development of Positron Emission Tomography (PET) tracers, the 2-fluoro position is typically installed late-stage using [18F]fluoride[5]. The transformation of a 2-iodo or 2-nitro precursor to the 2-fluoro product proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism[1].
To achieve this,[5]. Kryptofix 222 sequesters the potassium counterion (K⁺), preventing the formation of tight, unreactive K-F ion pairs. This leaves a "naked" fluoride anion that exhibits vastly enhanced nucleophilicity in polar aprotic solvents like DMSO or DMF[6].
Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism facilitated by Kryptofix 222.
Applications in Drug Discovery
The 5-(Cyclopropylmethoxy)-2-fluoropyridine motif is not just a theoretical construct; it has profound, field-proven applications:
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nAChR Agonists: The synthesis of 3-alkoxy-6-fluoropyridine derivatives (structurally synonymous with 5-alkoxy-2-fluoropyridines depending on IUPAC numbering) has been [3]. The 2-fluoro analog of A-85380, for instance, demonstrates exceptional binding kinetics, making it a powerful pharmacological probe for mapping brain cholinergic denervation in neurodegenerative diseases like Alzheimer's[4],[7].
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PET Imaging Tracers: Because the 2-fluoro group can be easily swapped for its [18F] isotope via the SNAr mechanism described above, this scaffold is a[6]. The cyclopropylmethoxy group ensures the resulting radiotracer survives first-pass metabolism long enough to cross the BBB and bind to its target, providing high-contrast imaging of neuroreceptor occupancy[8].
References
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Title: 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
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Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Source: Chemical Reviews (ACS Publications). URL: [Link]
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Title: Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Source: Pharmaceuticals (MDPI). URL: [Link]
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Title: PET imaging of liposomes labeled with an [18F]-fluorocholesteryl ether probe prepared by automated radiosynthesis. Source: Journal of Liposome Research. URL: [Link]
Sources
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- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. My Bibliography - NCBI [ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Innovative Molecular Imaging for Clinical Research, Therapeutic Stratification, and Nosography in Neuroscience [frontiersin.org]
- 8. PET imaging of liposomes labeled with an [¹⁸F]-fluorocholesteryl ether probe prepared by automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
